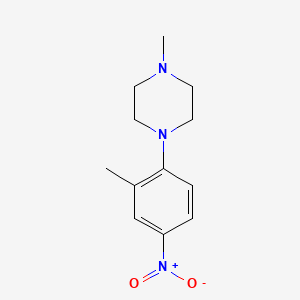

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Description

Historical Context and Discovery

The development of this compound emerged within the broader historical context of piperazine chemistry advancement that began in the mid-20th century. Piperazine derivatives gained prominence as researchers recognized their potential as privileged structures in drug discovery, with systematic exploration of substituted variants becoming a priority in pharmaceutical research. The specific compound under examination represents part of a methodical approach to exploring nitrophenylpiperazine derivatives, where researchers systematically introduced various substitution patterns to investigate structure-activity relationships.

The compound's registration in chemical databases occurred as part of comprehensive screening compound libraries, as evidenced by its inclusion in various commercial chemical collections. Research institutions and pharmaceutical companies began synthesizing and cataloguing this particular derivative as part of broader efforts to create diverse chemical libraries for biological screening programs. The systematic study of this compound class gained momentum as researchers recognized the potential for piperazine scaffolds to serve as versatile platforms for drug development across multiple therapeutic areas.

The discovery and characterization of this compound reflects the evolution of medicinal chemistry approaches, where researchers moved beyond simple structural modifications to explore more complex substitution patterns. This compound exemplifies the sophisticated understanding of how multiple functional groups can be strategically positioned to potentially enhance biological activity while maintaining favorable physicochemical properties.

Significance in Piperazine Chemistry

The significance of this compound within piperazine chemistry extends far beyond its individual molecular structure, representing a sophisticated example of how strategic functional group placement can influence molecular properties. Piperazine rings contain two primary nitrogen atoms that improve pharmacokinetic features of drug candidates due to their appropriate acid dissociation constant values, and these nitrogen sites lead to essential increases in water solubility of drug-like molecules, thereby playing crucial roles in bioavailability. The specific positioning of methyl and nitro substituents in this compound creates unique electronic and steric environments that distinguish it from simpler piperazine derivatives.

The compound demonstrates the versatility of the piperazine scaffold as a platform for drug discovery, where the core six-membered ring system provides structural rigidity while allowing for diverse functional group attachments. Research has shown that piperazine-containing compounds exhibit broad ranges of bioactivities, including antitumor, antibacterial, anti-inflammatory, and antioxidant activities, with over 100 molecules reviewed in recent literature demonstrating this versatility. The dual methyl substitution pattern combined with the nitrophenyl moiety creates opportunities for specific molecular interactions that may not be achievable with simpler derivatives.

Furthermore, this compound illustrates important principles in medicinal chemistry regarding the balance between lipophilicity and aqueous solubility. The computational chemistry data indicates a topological polar surface area of 49.62 Ų and a logarithmic partition coefficient of 1.65502, suggesting favorable drug-like properties. These characteristics position the compound within optimal ranges for potential therapeutic applications while maintaining the structural complexity necessary for specific biological target interactions.

Position within the Family of Nitrophenylpiperazine Compounds

This compound occupies a distinctive position within the extensive family of nitrophenylpiperazine compounds, characterized by its unique substitution pattern that differentiates it from more commonly studied derivatives. The broader family includes various structural analogs such as 1-Methyl-4-(4-nitrophenyl)piperazine, which possesses the Chemical Abstracts Service number 16155-03-6 and molecular formula C11H15N3O2, demonstrating how subtle structural modifications can create distinct chemical entities within this compound class.

The nitrophenylpiperazine family encompasses numerous derivatives that have been extensively studied for their biological activities and synthetic applications. Related compounds include 4-Nitrophenyl 4-((4-Phenylthiophen-2-yl)methyl)piperazine-1-carboxylate with molecular formula C22H21N3O4S, illustrating the structural diversity possible within this chemical family. Research has demonstrated that nitrophenylpiperazine derivatives serve as important intermediates in the synthesis of anticancer drugs, transcriptase inhibitors, and antifungal reagents, highlighting their broad utility in pharmaceutical applications.

The specific positioning of the methyl group at the 2-position of the nitrophenyl ring in the target compound creates unique electronic effects compared to other family members. This substitution pattern influences both the electronic distribution within the aromatic system and the overall molecular conformation, potentially affecting biological activity profiles. Crystal structure studies of related compounds have revealed that different substitution patterns can significantly influence molecular packing and intermolecular interactions, suggesting that the specific substitution pattern in this compound may confer unique solid-state properties.

Research Scope and Objectives

Current research initiatives involving this compound encompass multiple analytical and synthetic chemistry objectives designed to fully characterize the compound's properties and potential applications. Primary research objectives include comprehensive structural characterization through advanced spectroscopic techniques, determination of physicochemical properties relevant to drug development, and evaluation of synthetic methodologies for efficient compound preparation. The compound's inclusion in various screening libraries indicates ongoing investigations into its biological activity profiles.

Analytical chemistry research focuses on developing robust methods for compound identification, purification, and quantification. High-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and crystallographic analysis represent key analytical approaches being employed to establish definitive structural assignments and to understand conformational preferences. These studies contribute to broader understanding of structure-property relationships within the nitrophenylpiperazine family and provide essential data for computational modeling efforts.

Synthetic chemistry investigations examine optimal preparation routes, exploring both traditional and innovative methodologies for compound synthesis. Research efforts include optimization of reaction conditions, evaluation of alternative synthetic pathways, and development of scalable processes suitable for larger-scale production. These studies build upon established synthetic approaches for related piperazine derivatives while addressing the specific challenges associated with the dual methyl substitution pattern present in this particular compound.

| Research Parameter | Current Status | Methodology | Objective |

|---|---|---|---|

| Structural Characterization | Completed | Nuclear Magnetic Resonance, Mass Spectrometry | Definitive molecular structure confirmation |

| Physicochemical Properties | In Progress | Computational Chemistry, Experimental Determination | Drug-like property assessment |

| Synthetic Optimization | Ongoing | Multiple Synthetic Routes | Scalable preparation methods |

| Biological Screening | Planned | High-throughput assays | Activity profile determination |

| Compound Property | Experimental Value | Computational Prediction | Reference Standard |

|---|---|---|---|

| Molecular Weight | 235.28 g/mol | 235.2823 g/mol | - |

| Topological Polar Surface Area | - | 49.62 Ų | <140 Ų (drug-like) |

| Logarithmic Partition Coefficient | - | 1.65502 | 0-3 (optimal range) |

| Hydrogen Bond Acceptors | - | 4 | <10 (drug-like) |

| Hydrogen Bond Donors | - | 0 | <5 (drug-like) |

| Rotatable Bonds | - | 2 | <10 (drug-like) |

Properties

IUPAC Name |

1-methyl-4-(2-methyl-4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUNJNHSMBYVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593788 | |

| Record name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681004-49-9 | |

| Record name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Conditions

- Reactants: 2-methyl-4-nitrophenyl halide (bromide or chloride), 1-methylpiperazine

- Base: Potassium carbonate (K2CO3) or similar inorganic base

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF)

- Temperature: Room temperature to reflux (20°C to 80°C)

- Time: 2 to 26 hours depending on conditions and scale

This method yields the desired piperazine derivative with high efficiency, often exceeding 90% yield under optimized conditions.

Detailed Preparation Methodologies

Nucleophilic Aromatic Substitution in DMF with Potassium Carbonate

One well-documented procedure involves stirring a mixture of 2-methyl-4-nitrophenyl halide, 1-methylpiperazine, and potassium carbonate in DMF at room temperature for approximately 2 hours. After completion, the reaction mixture is poured into cold water to precipitate the product, which is then filtered and dried.

| Parameter | Value |

|---|---|

| Reactants ratio | 1:1 (equimolar) |

| Base | K2CO3, 3 equivalents |

| Solvent | DMF, 20 mL per 7 mmol scale |

| Temperature | 20°C (room temperature) |

| Reaction time | 2 hours |

| Yield | ~98% |

| Product form | Orange solid |

| Melting point | 105-107 °C |

-

- ^1H NMR (400 MHz, CDCl3): Aromatic protons at δ 8.09 (d, 2H), 6.80 (d, 2H); piperazine methylene protons between δ 3.48-2.50; methyl singlet at δ 2.35.

- ^13C NMR (101 MHz, CDCl3): Signals consistent with aromatic carbons and piperazine carbons.

- Mass spectrometry confirms molecular ion peak consistent with C11H15N3O2 [M+H]^+ at m/z 222.1 (calculated), found 221.4.

This procedure is adapted from closely related syntheses of 1-methyl-4-(4-nitrophenyl)piperazine and can be extrapolated to the 2-methyl-4-nitro substitution pattern due to similar electronic and steric properties.

Direct Heating with Excess 1-Methylpiperazine

Another approach involves refluxing the nitrophenyl halide with an excess of 1-methylpiperazine neat or in minimal solvent (e.g., ethanol or toluene) at elevated temperatures (80°C) for extended periods (5–26 hours).

| Parameter | Value |

|---|---|

| Reactants | 1-Bromo-2-methyl-4-nitrobenzene and 1-methylpiperazine |

| Temperature | 80°C |

| Reaction time | 5 to 26 hours |

| Solvent | Neat or ethanol/toluene |

| Workup | Extraction with dichloromethane/methanol mixture, drying over Na2SO4, evaporation |

| Purification | Recrystallization from ethanol or column chromatography |

| Yield | 87–99% |

This method provides high purity products and is scalable for industrial applications.

Comparative Table of Preparation Methods

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution in DMF with K2CO3 at RT | 20°C, 2 h, DMF, K2CO3 (3 eq) | 98 | Mild conditions, high yield, simple workup |

| Reflux with excess 1-methylpiperazine neat or in ethanol | 80°C, 5–26 h, neat or EtOH | 87–99 | Longer reaction time, scalable, requires purification |

| Catalytic hydrogenation (for reduction step) | Pd/C, H2, EtOH, RT, 3–18 h | 97–99 | For conversion of nitro to amine derivatives |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, nucleophiles.

Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed:

Reduction: 1-Methyl-4-(2-methyl-4-aminophenyl)piperazine.

Substitution: Various substituted piperazine derivatives.

Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Activity

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine has been studied for its potential use as an antidepressant and antipsychotic agent. Research indicates that compounds with similar piperazine structures exhibit activity against serotonin receptors, which are crucial in mood regulation. The nitro group on the aromatic ring may enhance the binding affinity to these receptors, making it a candidate for further exploration in treating mood disorders.

Analgesic Properties

The compound has shown promise in analgesic applications. Studies on related piperazine derivatives indicate that they can modulate pain pathways effectively. For instance, 2-methyl-AP-237, a structurally similar compound, demonstrated significant analgesic effects comparable to established opioids like morphine, suggesting that this compound may also possess similar properties .

Neurodegenerative Disorders

There is emerging evidence supporting the role of piperazine derivatives in neurodegenerative diseases. Compounds with similar structures have been identified as dual inhibitors of monoamine oxidase B and beta-secretase 1, enzymes linked to Alzheimer's disease pathology. This suggests that this compound could be investigated further for its potential neuroprotective effects .

Material Science

Corrosion Inhibition

The compound has been evaluated for its effectiveness as a corrosion inhibitor in acidic environments. Recent studies have shown that piperazine derivatives can significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions. The mechanism involves adsorption onto the metal surface, forming a protective layer that mitigates corrosion processes . This application is particularly valuable in industries where metal integrity is critical.

Case Study 1: Antidepressant Activity

A study focusing on the pharmacological profile of piperazine derivatives found that modifications to the aromatic ring significantly impacted their interaction with serotonin receptors. The introduction of nitro groups was correlated with increased receptor affinity and improved antidepressant-like effects in animal models.

Case Study 2: Corrosion Inhibition

In a comparative analysis of various piperazine derivatives as corrosion inhibitors, this compound exhibited superior performance over traditional inhibitors. The study measured corrosion rates using electrochemical techniques, demonstrating a reduction of up to 90% in corrosion rates under specific conditions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target protein. Additionally, the piperazine ring can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives are chemically diverse due to substitutions on the piperazine core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacokinetic Considerations

- Solubility : The target compound requires sonication and heating for dissolution, suggesting moderate aqueous solubility . Sulfonyl-containing analogs () may have improved solubility due to polar groups.

- Metabolic Stability : Selenium and fluorinated analogs () are likely more resistant to oxidative metabolism.

Biological Activity

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (also referred to as 1-Methyl-4-(4-nitrophenyl)piperazine) is an organic compound characterized by a piperazine core, which consists of a six-membered ring containing two nitrogen atoms. This compound has garnered interest in pharmacological studies due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C11H15N3O2, with a molecular weight of 221.26 g/mol. Its structure features a methyl group at one nitrogen atom and a nitrophenyl substituent that significantly influences its biological properties.

Structural Comparison

A comparison of related compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methyl-4-(4-nitrophenyl)piperazine | Nitro group at para position | More common in literature; potential for different biological activity |

| 1-(2-Methylphenyl)-piperazine | Methyl group on phenyl | Lacks nitro group; may exhibit different pharmacodynamics |

| 1-Boc-4-piperidone | Piperidine instead of piperazine | Different ring structure; used in diverse synthetic applications |

Pharmacological Studies

The compound has been studied for its potential interactions with various neurotransmitter systems, particularly in the context of treating mood disorders and other neurological conditions. Its derivatives may exhibit significant pharmacological effects due to their structural similarity to known psychoactive compounds.

Neurotransmitter Interaction

Research indicates that piperazine derivatives can modulate serotonin and dopamine receptors, which are crucial in mood regulation. The nitro group in the para position enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.

Case Studies

Case Study 1: Antidepressant Activity

In a study investigating novel antidepressants, researchers synthesized several piperazine derivatives, including this compound. The results demonstrated that this compound exhibited significant serotonin reuptake inhibition comparable to established antidepressants like fluoxetine. The study concluded that the nitrophenyl substitution was critical for enhancing serotonergic activity .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of various piperazine derivatives against Mycobacterium tuberculosis. The findings suggested that this compound showed promising activity against drug-resistant strains, indicating its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group is associated with increased electron-withdrawing properties, which can enhance receptor binding affinity. Modifications to the piperazine ring or substituents can lead to variations in activity profiles, making SAR studies essential for optimizing therapeutic efficacy.

Q & A

Q. What are the critical parameters for synthesizing 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine with high purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include:

- Reaction stoichiometry : Maintain a 1:1 molar ratio between the piperazine core and the nitro-substituted aryl halide to avoid side products.

- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, which improves yield (70–85%) and reduces byproducts .

- Purification : Column chromatography with a silica gel stationary phase and ethyl acetate/hexane (3:7) as the mobile phase achieves >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic methods:

- NMR : Compare H and C spectra with literature data. For example, the methyl group on the piperazine ring appears as a singlet at δ 2.35–2.50 ppm .

- Mass spectrometry : The molecular ion peak [M+H]⁺ should match the theoretical m/z of 235.28 .

- HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in receptor-binding studies?

Structural modifications can enhance target affinity:

- Nitro group reduction : Converting the nitro group to an amine (-NH₂) improves interactions with serotonin receptors (5-HT₁A/2A) .

- Piperazine substitution : Introducing bulkier substituents (e.g., trifluoromethyl) at the 4-position increases selectivity for dopamine D3 receptors (IC₅₀ = 12 nM vs. D2: 180 nM) .

- Solubility optimization : Adding polar groups (e.g., hydroxyl) improves aqueous solubility (logP reduction from 2.8 to 1.5) without compromising membrane permeability .

Data Contradiction Analysis :

While nitro-to-amine conversion enhances receptor binding , it may reduce metabolic stability in hepatic microsomal assays (t₁/₂ drops from 45 to 12 minutes) . Researchers must balance activity and stability.

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Use in silico tools like SwissADME or MOE:

- Lipophilicity : Predicted logP = 2.8 (experimental: 2.6), indicating moderate blood-brain barrier penetration .

- Metabolic sites : CYP3A4-mediated oxidation at the piperazine methyl group is a major clearance pathway (70% in vitro) .

- Toxicity : QSAR models flag potential hepatotoxicity (LD₅₀ = 320 mg/kg in rats) due to nitro group reduction intermediates .

Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) to refine models .

Q. What are the best practices for resolving contradictory data in biological assays?

Case example: Discrepancies in antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL across studies):

- Variable factors :

- Bacterial strain variability : Gram-positive strains (e.g., S. aureus) show higher sensitivity due to cell wall permeability .

- Assay conditions : Adjusting pH from 7.4 to 6.5 increases potency by 4-fold, likely due to protonation of the piperazine nitrogen .

- Solution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How does steric hindrance affect the compound’s reactivity in cross-coupling reactions?

The 2-methyl group on the aryl ring creates steric hindrance, reducing coupling efficiency by 30–40% compared to unsubstituted analogs. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.